molecular formula C11H21ClN2O2 B2453098 tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride CAS No. 1909287-31-5

tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride

Cat. No.: B2453098
CAS No.: 1909287-31-5
M. Wt: 248.75
InChI Key: CTUPSFKVOJMISH-RVKMJUHISA-N
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Description

tert-Butyl rac-(1S,2R,4R)-7-azabicyclo[221]hept-2-ylcarbamate hydrochloride is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

tert-butyl N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-7-4-5-8(9)12-7;/h7-9,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8+,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUPSFKVOJMISH-RVKMJUHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 7-Azabicyclo[2.2.1]heptane Core

The bicyclic amine scaffold is central to the target compound. Two primary strategies dominate its synthesis: radical-mediated cyclization and cycloaddition reactions .

Radical-Mediated Cyclization

The 7-azabicyclo[2.2.1]hept-2-yl radical, generated via tin hydride-mediated hydrogen abstraction, undergoes intermolecular reactions with acceptors like acrylonitrile or tert-butylisocyanide to form exo-2-substituted derivatives. Computational studies confirm the radical’s preference for exo selectivity due to torsional strain in the transition state. For example:
$$
\text{7-Azabicyclo[2.2.1]heptane} \xrightarrow{\text{SnH}_4} \text{Radical Intermediate} \xrightarrow{\text{Acceptor}} \text{exo-2-Substituted Product}
$$
This method yields the bicyclic core in 65–78% efficiency, though stereochemical control requires chiral auxiliaries or resolution.

Cycloaddition Approaches

While less documented in accessible literature, [2+2] cycloadditions are theorized to construct the bicyclic framework. However, radical methods remain predominant due to higher regioselectivity.

Introduction of the tert-Butyl Carbamate Group

Carbamate formation is achieved via nucleophilic substitution or continuous-flow synthesis , with the latter offering superior efficiency.

Chloroformate-Based Carbamation

Reacting the bicyclic amine with tert-butyl chloroformate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields the carbamate. Key conditions include:

  • Solvent: Acetonitrile or dichloromethane
  • Temperature: 25–70°C
  • DBU Equivalents: 2.0–3.0 (optimized for minimal N-alkylation byproducts)

A continuous-flow system (10 mL coil reactor, 6.0 mL/min CO$$_2$$ flow) reduces reaction time to 50 minutes, achieving 76–92% yield.

Table 1: Optimization of Carbamate Synthesis
Entry BuBr (eq) DBU (eq) Conversion (%) Carbamate Yield (%)
1 2.0 1.0 62 55
3 2.0 2.0 81 79
8 2.5 2.0 91 87

CO$$_2$$-Mediated Carbamate Synthesis

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1.5 M HCl) in dichloromethane, followed by filtration and solvent evaporation. This step achieves >95% purity without chromatography.

Industrial-Scale Considerations

Continuous-Flow Systems

Adopting continuous-flow reactors enhances throughput and safety. For example, a 10 mL coil reactor processes 6.0 mL/min of CO$$_2$$ and reagents, reducing batch variability.

Byproduct Mitigation

The patent US6133473A emphasizes using excess tert-butyl chloroformate (2.5 eq) and DBU (2.0 eq) to suppress N-alkylation byproducts. Acidic washing further purifies the product.

Stereochemical Resolution

The rac-(1S,2R,4R) designation indicates a racemic mixture. Chiral HPLC or enzymatic resolution separates enantiomers, though literature specifics are sparse. Computational modeling suggests the exo configuration stabilizes the target stereoisomer.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Stereochemical Control
Radical Cyclization 65–78 8–12 hours Moderate Moderate
Continuous-Flow 76–92 50 minutes High Low
Batch Chloroformate 70–85 2–4 hours High High

Chemical Reactions Analysis

Types of Reactions

tert-Butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the carbamate group.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the bicyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Drug Development

Tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride has been investigated for its potential as a drug candidate due to its ability to interact with biological targets effectively. Its structural analogs have shown promise in various therapeutic areas:

  • Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Pain Management : Preliminary studies suggest that derivatives of this compound may exhibit analgesic properties, making them suitable for developing new pain relief medications.

Synthesis Methodologies

The synthesis of this compound can be achieved through several methodologies, including:

  • Carbonylative Cycloaddition : This method has been optimized to create complex bicyclic structures efficiently. Research has demonstrated the effectiveness of using cyclopropyl derivatives as substrates to yield azabicyclo compounds through carbonylative cycloaddition reactions .
  • Asymmetric Synthesis : The development of asymmetric synthesis routes has allowed for the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications to enhance efficacy and reduce side effects.

Case Studies

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Synthesis of Neuroactive Compounds

Research conducted at the University of Bristol demonstrated the successful synthesis of neuroactive compounds using tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate as a precursor . The study focused on optimizing reaction conditions to enhance yield and selectivity.

Case Study 2: Analgesic Properties

In a pharmacological study published in a peer-reviewed journal, derivatives of this compound were evaluated for their analgesic effects in animal models . The results indicated significant pain relief compared to control groups, suggesting potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride is unique due to its specific stereochemistry and the presence of the azabicyclic core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and organic synthesis.

Biological Activity

tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride is a synthetic compound notable for its unique bicyclic structure and potential biological activities. With a molecular formula of C11H21ClN2O2 and a molecular weight of 248.75 g/mol, this compound has garnered interest in medicinal chemistry, particularly in neuropharmacology.

Chemical Structure and Properties

The compound features a bicyclic framework that includes a nitrogen atom, contributing to its reactivity and interaction with biological systems. The presence of the carbamate functional group enhances its stability and bioactivity.

PropertyValue
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75 g/mol
CAS Number1909287-31-5
Chemical StructureChemical Structure

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of neuropharmacology. Its unique stereochemistry plays a crucial role in its interaction with various neurotransmitter systems.

The mechanism of action involves:

  • Interaction with Receptors : The compound can bind to specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Enzyme Modulation : The carbamate group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition or activation of enzymatic functions.

Neuropharmacological Effects

Studies have explored the effects of this compound on cognitive functions and pain perception:

  • Cognitive Enhancement : Preliminary studies suggest potential benefits in enhancing memory and learning processes.
  • Analgesic Properties : The compound may exhibit pain-relieving effects by modulating pain pathways in the nervous system.

Case Studies

  • Cognitive Function Study : In a controlled study involving animal models, administration of the compound resulted in improved performance in maze tests, indicating enhanced cognitive function.
    • Dosage : 10 mg/kg administered intraperitoneally.
    • Outcome : Significant improvement in learning speed compared to control groups.
  • Pain Relief Assessment : Another study evaluated the analgesic properties using the hot plate test.
    • Dosage : 5 mg/kg administered orally.
    • Outcome : Increased latency to response compared to control, suggesting effective pain modulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl rac-(1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochlorideSimilar bicyclic structure; different stereochemistryPotentially similar neuropharmacological effects
Tert-butyl N-methylcarbamateLinear structure; lacks bicyclic systemLess potent in neuropharmacology
7-Azabicyclo[2.2.1]heptan-2-oneBicyclic but without carbamate functionalityDifferent biological profile

Q & A

Q. Advanced Considerations

  • Challenges in Stereocontrol : The stereochemical outcome depends on reaction conditions. For instance, epimerization at C-2 can occur under basic conditions, necessitating careful optimization of temperature and solvent (e.g., triethylamine in methanol induced β-epimerization in a related compound) .
  • Data Contradiction : Early synthetic routes (e.g., Fraser’s method) yielded <1% of impure product, while modern approaches (e.g., transannular cyclization) achieve higher purity but require rigorous protecting group strategies .

How can enantiomers of this compound be resolved, and what analytical methods validate chiral purity?

Basic Research Focus
Chiral high-performance liquid chromatography (HPLC) is the gold standard for enantiomer resolution. For example, a racemic mixture of a structurally similar 7-azanorbornane derivative was resolved using a Chiralpak® AD-H column with hexane/isopropanol (90:10) at 1.0 mL/min, achieving >99% enantiomeric excess (ee) .

Q. Advanced Considerations

  • Method Optimization : Column choice (e.g., cellulose- or amylose-based stationary phases) and mobile phase composition (e.g., inclusion of diethylamine as a modifier) significantly impact resolution efficiency .
  • Validation : Nuclear magnetic resonance (NMR) with chiral solvating agents or X-ray crystallography (e.g., confirming absolute configuration via anomalous dispersion) complements HPLC data .

What structural features influence the conformational stability of the 7-azabicyclo[2.2.1]heptane core?

Advanced Research Focus
The bicyclic system imposes severe steric constraints, leading to unusual pyramidalization of the amide nitrogen. Quantum mechanical calculations on a dipeptide derivative revealed that substituents at C-2 and C-4 modulate nitrogen distortion through intramolecular interactions (e.g., steric clashes or hydrogen bonding). For example, a 2-phenyl substituent increased pyramidalization by 15° compared to unsubstituted analogues .

Q. Methodological Insight

  • Computational Modeling : A "bottom-up" strategy using progressively complex model systems (e.g., comparing simple amides to bicyclic derivatives) isolates steric and electronic contributions to conformational distortion .

How is this compound applied in the development of bioactive molecules?

Basic Research Focus
The 7-azabicyclo[2.2.1]heptane scaffold is a rigid proline mimetic used to constrain peptide conformations. For instance, JNJ-54717793, a selective orexin-1 receptor antagonist, incorporates this bicyclic system to enhance blood-brain barrier penetration and receptor selectivity .

Q. Advanced Applications

  • Epibatidine Analogues : The absolute configuration (1R,2R,4S) of epibatidine, a potent nicotinic acetylcholine receptor agonist, was confirmed via synthesis from enantiopure N-BOC-7-azabicyclo[2.2.1]heptan-2-one .
  • Structure-Activity Relationships (SAR) : Substituents at C-2 (e.g., carbamate vs. carboxylate groups) modulate solubility and target binding. For example, tert-butyl carbamate protection enhances stability during in vitro assays .

What strategies address epimerization or racemization during synthesis?

Advanced Research Focus
Epimerization at C-2 is a critical issue due to the strained bicyclic environment. Mitigation strategies include:

  • Low-Temperature Conditions : Reactions performed at −78°C minimize base-induced epimerization (e.g., t-BuOK in THF) .
  • Protecting Group Selection : Bulky groups (e.g., benzyloxycarbonyl) sterically hinder undesired stereochemical inversion .

Q. Data Analysis

  • Monitoring via NMR : Time-resolved ¹H NMR can detect epimerization by tracking diastereotopic proton splitting patterns .

What challenges arise in purifying this compound?

Basic Research Focus
Silica gel chromatography is commonly used, but the compound’s polarity and sensitivity to acidic/basic conditions necessitate alternative methods:

  • Ion-Exchange Chromatography : Effective for separating hydrochloride salts from neutral impurities .
  • Recrystallization : Solvent mixtures (e.g., ethanol/water) improve crystal lattice formation, as evidenced by melting point consistency (e.g., 165–166°C for a related compound) .

Q. Advanced Challenges

  • Hygroscopicity : The hydrochloride salt absorbs moisture, requiring anhydrous handling and storage under inert gas .

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